molecular formula C8H6FNO5 B8584221 Methyl 5-fluoro-3-hydroxy-2-nitrobenzoate CAS No. 1007113-06-5

Methyl 5-fluoro-3-hydroxy-2-nitrobenzoate

Cat. No.: B8584221
CAS No.: 1007113-06-5
M. Wt: 215.13 g/mol
InChI Key: QOUKNRPOQCSSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-3-hydroxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C8H6FNO5 and its molecular weight is 215.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1007113-06-5

Molecular Formula

C8H6FNO5

Molecular Weight

215.13 g/mol

IUPAC Name

methyl 5-fluoro-3-hydroxy-2-nitrobenzoate

InChI

InChI=1S/C8H6FNO5/c1-15-8(12)5-2-4(9)3-6(11)7(5)10(13)14/h2-3,11H,1H3

InChI Key

QOUKNRPOQCSSTF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude 5-fluoro-3-hydroxy-2-nitrobenzoic acid (2.60 g, 12.92 mmol), was suspended in CH3OH (50 mL) and cooled to 0° C. Thionyl chloride (9.4 ml, 129.26 mmol) was added drop wise at 0° C. The mixture was allowed to warm to ambient temperature then heated to reflux for 17 h. The reaction mixture was allowed to cool to ambient temperature, and the solvent removed under reduced pressure. The crude material was purified by column chromatography (silica gel, 0 to 20% CH3OH in CH2Cl2) to afford methyl 5-fluoro-3-hydroxy-2-nitrobenzoate (1.15 g, 41%) as a white solid. 1H NMR and MS consistent.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.